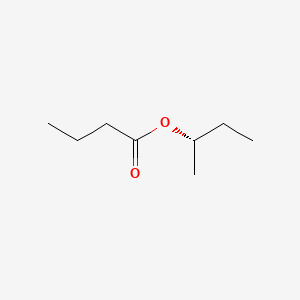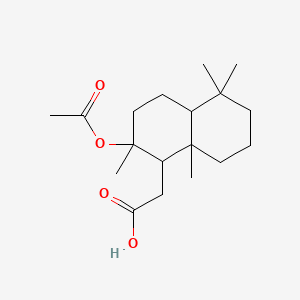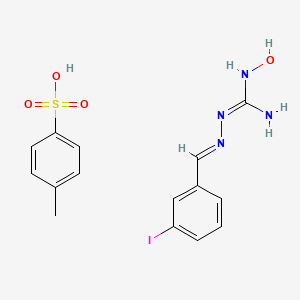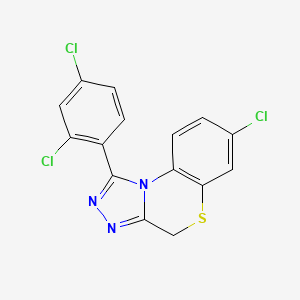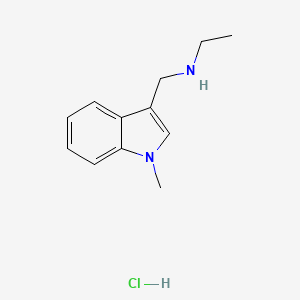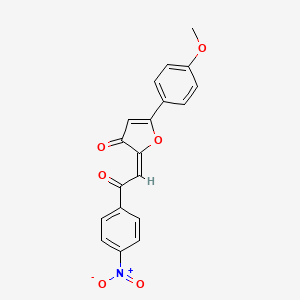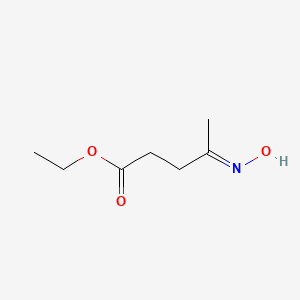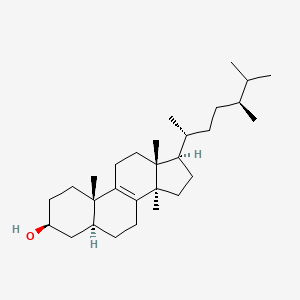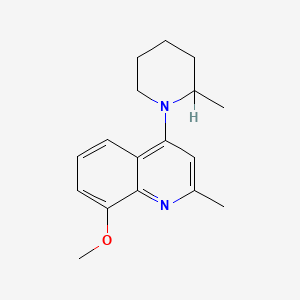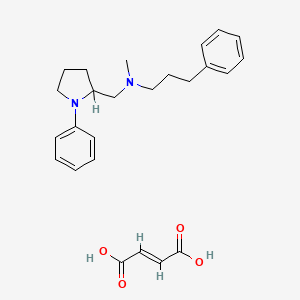
Glucosepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosepane is a lysine-arginine protein cross-linking product and an advanced glycation end product (AGE) derived from D-glucose . It is an irreversible, covalent cross-link product that has been found to make intermolecular and intramolecular cross-links in the collagen of the extracellular matrix (ECM) and crystallin of the eyes . This compound is present in human tissues at levels 10 to 1000 times higher than any other cross-linking AGE and is currently considered to be the most important cross-linking AGE .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of glucosepane has been achieved through a concise, eight-step process starting from commercial materials . This synthesis is convergent, high-yielding (12% overall), and enantioselective . The key step involves the development of a one-pot method for the preparation of the nonaromatic 4H-imidazole tautomer in the core .
Industrial Production Methods: Most research focuses on laboratory-scale synthesis for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Glucosepane undergoes various chemical reactions, including glycation, which is a non-enzymatic process where protein side chains react spontaneously with open-chain tautomers of carbohydrates .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as hexose carbohydrates, arginine, and lysine side chains . The reaction conditions typically include controlled temperatures and pH levels to facilitate the formation of the desired cross-links .
Major Products: The major product of these reactions is this compound itself, which forms cross-links in long-lived proteins such as collagen and lens crystallin . These cross-links contribute to the structural and mechanical properties of tissues .
Scientific Research Applications
Glucosepane plays a critical role in the pathophysiology of both diabetes and human aging . It has been implicated in various conditions, including inflammation, diabetes-related complications, and normal human aging . Research has shown that this compound cross-links impact the structural and mechanical properties of collagen, contributing to the stiffening of collagenous tissues and vascular dysfunction . The total synthesis of this compound has enabled methods for detecting and targeting this compound, providing new insights into its role in aging and disease .
Mechanism of Action
The mechanism by which glucosepane exerts its effects involves the formation of covalent cross-links between proteins in the ECM . These cross-links reduce proteolytic degradation in the ECM, leading to increased cross-link accumulation and the thickening of basement membranes in capillaries, glomeruli, lens, and lungs . The best mechanism proposed involves the α-dicarbonyl N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, a key intermediate in the this compound reaction, forming from the Amadori product through a carbonyl shift by keto-enol tautomerism and the elimination of the C-4 hydroxyl .
Comparison with Similar Compounds
Similar Compounds: These compounds are formed by the reaction of carbonyl compounds derived directly or indirectly from glucose, ascorbic acid, and other metabolites .
Uniqueness: Glucosepane is unique among AGEs due to its high prevalence in human tissues and its significant impact on the structural and mechanical properties of collagen . It is present at levels 10 to 1000 times higher than any other cross-linking AGE, making it the most important cross-linking AGE in terms of its effects on tissue elasticity and stiffness .
Properties
CAS No. |
257290-23-6 |
|---|---|
Molecular Formula |
C18H32N6O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(6R,7S)-2-[(4S)-4-amino-4-carboxybutyl]imino-6,7-dihydroxy-1,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-4-yl]hexanoic acid |
InChI |
InChI=1S/C18H32N6O6/c19-10(16(27)28)4-1-2-7-24-9-14(26)13(25)8-12-15(24)23-18(22-12)21-6-3-5-11(20)17(29)30/h10-14,25-26H,1-9,19-20H2,(H,21,22)(H,27,28)(H,29,30)/t10-,11-,12?,13-,14+/m0/s1 |
InChI Key |
JTMICRULXGWYCN-WSOGJNRSSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN(C2=NC(=NCCC[C@@H](C(=O)O)N)NC21)CCCC[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C1C(C(CN(C2=NC(=NCCCC(C(=O)O)N)NC21)CCCCC(C(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



